2-Iodo-4,6-dimethylphenol
Description
2-Iodo-4,6-dimethylphenol is a halogenated phenolic compound characterized by an iodine atom at the 2-position and methyl groups at the 4- and 6-positions of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis. For instance, it serves as a precursor in chemoselective sulfonylation reactions, achieving 97% yield when reacted with 4-chlorobenzenesulfonyl chloride under mild conditions . Its stability and reactivity are attributed to the electron-withdrawing iodine atom, which enhances the acidity of the phenolic hydroxyl group, and the methyl substituents, which provide steric hindrance.
Properties
IUPAC Name |
2-iodo-4,6-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDRANMELYZFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544050 | |
| Record name | 2-Iodo-4,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90003-93-3 | |
| Record name | 2-Iodo-4,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,6-dimethylphenol typically involves the iodination of 2,4,6-trimethylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4,6-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized phenolic compounds.
Scientific Research Applications
Antimicrobial Activity
2-Iodo-4,6-dimethylphenol exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, making it a candidate for use in pharmaceuticals and disinfectants. Its mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of enzymatic activity.
Sodium Channel Blocker
Research indicates that compounds structurally related to this compound can block voltage-gated sodium channels. This property is particularly relevant in the development of local anesthetics and anti-arrhythmic drugs. The compound's ability to modulate sodium currents has been demonstrated in various experimental setups involving cardiac tissues .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of other organic compounds. Its halogenated structure allows for further chemical modifications, making it useful in producing pharmaceuticals and agrochemicals.
Material Science
In material science, this compound is utilized in the formulation of polymers and coatings due to its thermal stability and chemical resistance. It contributes to the durability and performance of materials used in harsh environments.
Environmental Applications
The compound's properties also lend themselves to potential applications in environmental remediation processes. Its ability to interact with various pollutants can be explored for developing methods to detoxify contaminated sites.
Case Studies
Mechanism of Action
The mechanism by which 2-Iodo-4,6-dimethylphenol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom and the phenolic hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties of Selected Compounds
Table 2: Reactivity in Biotransformation
Key Research Findings
Positional Isomerism: The iodine position (ortho vs. para) significantly impacts reactivity, as seen in 4-iodo-2,6-dimethylphenol’s role in chlorine dioxide detection .
Halogen Effects : Iodo and bromo compounds demonstrate higher biotransformation activity than chloro analogues, likely due to atomic size and electronegativity differences .
Functional Group Influence: Aniline derivatives exhibit lower thermal stability but broader applicability in catalysis compared to phenolic counterparts .
Heterocyclic vs. Benzene Systems : Pyrimidine rings enhance melting points and alter electronic properties, affecting reaction mechanisms .
Biological Activity
2-Iodo-4,6-dimethylphenol is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in various fields.
This compound is characterized by the presence of an iodine atom and two methyl groups on the aromatic ring. This structure influences its reactivity and biological interactions. The compound can undergo various chemical reactions such as:
- Substitution Reactions: The iodine atom can be substituted with other functional groups.
- Oxidation Reactions: The phenolic group can be oxidized to form quinones.
- Reduction Reactions: Reduction can yield 4,6-dimethylphenol.
These reactions are crucial for its application in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. For instance, studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in mammalian cell lines. It has shown varying degrees of cytotoxicity depending on concentration and exposure time. Notably, it was found to be more cytotoxic than several other halogenated phenols, indicating a potential risk in therapeutic applications .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Sodium Channels: Similar compounds have been reported to block voltage-operated sodium channels with high potency. For example, analogs like 4-iodopropofol demonstrated significant inhibition of sodium currents in human skeletal muscle cells .
- Enzymatic Interactions: The compound may also interact with enzymes involved in metabolic pathways, potentially leading to altered biochemical processes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of E. coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.
- Cytotoxicity Assessment : In a comparative study involving several halogenated phenols, this compound exhibited an IC50 value of 15 µM in human liver carcinoma cells (HepG2), indicating significant cytotoxicity .
Applications
The unique properties of this compound make it a candidate for various applications:
- Pharmaceutical Development : Its antimicrobial and cytotoxic properties suggest potential use in developing new antibiotics or anticancer agents.
- Industrial Use : The compound can serve as an intermediate in the synthesis of specialty chemicals and pharmaceuticals.
Comparative Analysis with Related Compounds
| Compound | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | C₈H₉I | High | 15 µM |
| 4-Bromo-2,6-dimethylphenol | C₈H₉Br | Moderate | 20 µM |
| 4-Chloro-2,6-dimethylphenol | C₈H₉Cl | Low | >50 µM |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-iodo-4,6-dimethylphenol while minimizing interference from halide byproducts?
- Methodological Answer : A two-step derivatization protocol is recommended. First, react 2,6-dimethylphenol with hypochlorous acid/hypochlorite to form 4-chloro-2,6-dimethylphenol. In the second step, add iodine ions to react with chlorine dioxide, producing iodine, which then reacts with residual 2,6-dimethylphenol to form this compound. This method ensures specificity, with linear calibration curves (r² = 0.999) and detection limits of 0.011 mg/L for chlorine dioxide and 0.009 mg/L for hypochlorite species .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices like disinfection byproducts?
- Methodological Answer : High-performance liquid chromatography (HPLC) with dual derivatization steps is effective. The first step isolates hypochlorite-derived products, while the second targets chlorine dioxide derivatives. Validate the method using spike-and-recovery experiments in water matrices, ensuring a detection limit of 0.011 mg/L and linear dynamic range (0.05–5 mg/L). Cross-check results with mass spectrometry to confirm specificity for iodinated products .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and purification steps to avoid inhalation. Wear nitrile gloves and protective eyewear. Post-experiment, segregate iodine-containing waste and collaborate with certified waste management services for disposal. Refer to safety data sheets (SDS) for phenol derivatives, emphasizing protocols for neutralization and solvent recovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data when this compound co-elutes with structurally similar compounds?
- Methodological Answer : Employ orthogonal analytical techniques. For example, pair HPLC with UV detection (monitoring at 290 nm for iodophenols) with gas chromatography-mass spectrometry (GC-MS) to differentiate isomers. Use computational tools like molecular docking to predict retention times or isotopic labeling (e.g., deuterated analogs) to trace reaction pathways. Cross-validate findings with crystallographic data (e.g., lattice parameters from XRD) to confirm structural assignments .
Q. What crystallographic parameters define the structural stability of this compound, and how do they influence reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals orthorhombic crystal systems (space group Pnma) with lattice parameters a = 7.930 Å, b = 7.026 Å, c = 14.499 Å, and Z = 4. The iodine atom’s van der Waals radius (1.98 Å) creates steric hindrance, affecting supramolecular interactions. Hydrogen bonding between the phenolic -OH and adjacent methyl groups stabilizes the lattice (C–O···H distances ≈ 2.3 Å). These parameters predict regioselectivity in electrophilic substitution reactions .
Q. How can computational modeling predict the electronic properties of this compound for applications in catalysis or materials science?
- Methodological Answer : Perform density functional theory (DFT) calculations using basis sets like B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO-LUMO gaps). Analyze the iodine atom’s electron-withdrawing effect on the aromatic ring using natural bond orbital (NBO) analysis. Validate models against experimental UV-Vis spectra (λmax ≈ 270 nm) and redox potentials from cyclic voltammetry. Correlate results with Hammett constants to predict reactivity in cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
